molecular formula C19H21N3O3S B11250977 N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11250977
M. Wt: 371.5 g/mol
InChI Key: GERKYGRAXBRNFU-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a KATP channel activator or an AMPA receptor modulator, influencing cellular processes and signaling pathways . The exact mechanism can vary depending on the biological activity being studied.

Comparison with Similar Compounds

N-(4-ethylphenyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can be compared with other 1,2,4-benzothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its biological activities.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C19H21N3O3S/c1-3-11-22-13-20-26(24,25)18-12-15(7-10-17(18)22)19(23)21-16-8-5-14(4-2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23)

InChI Key

GERKYGRAXBRNFU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC

Origin of Product

United States

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